molecular formula C11H9F3N2S2 B8501158 2-[(3,5-Dimethylphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-37-2

2-[(3,5-Dimethylphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B8501158
Key on ui cas rn: 62617-37-2
M. Wt: 290.3 g/mol
InChI Key: YEANZRAEPYEITK-UHFFFAOYSA-N
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Patent
US04097669

Procedure details

8.5 g (0.061 mole) of 3,5-dimethylthiophenol, 6.2 g (0.061 mole) of triethylamine and 14.3 g (0.061 mole) of 2 -bromo-5-trifluoromethyl-1,3,4-thiadiazole in 150 mole of tetrahydrofuran were stirred for 30 minutes under reflux. The salt (by-product) which had precipitated was filtered off and washed thoroughly with tetrahydrofuran. After distilling off the solvent in vacuo, a colorless oil passed over on distillation. 16.8 g (95% of theory) of 2-(3',5'-dimethylphenylthio)-5-trifluoromethyl-1,3,4-thiadiazole of boiling point 107°-108° C/10.2 mm Hg were obtained. 22.8 g (0.201 mole) of hydrogen peroxide (30% strength) in 100 ml of glacial acetic acid were added thereto and the reaction mixture was stirred for 15 hours at 60° C, and poured onto ice water. The precipitate was filtered off and recrystallized from ethanol. 12.7 g (54% of theory) of 2-(3',5'-dimethylphenylsulfonyl)-5-trifluoromethyl-1,3,4-thiadiazole of melting point 110° C were obtained.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
150 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C(N(CC)CC)C.Br[C:18]1[S:19][C:20]([C:23]([F:26])([F:25])[F:24])=[N:21][N:22]=1.O1CCCC1>>[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:18]2[S:19][C:20]([C:23]([F:26])([F:25])[F:24])=[N:21][N:22]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)S
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.3 g
Type
reactant
Smiles
BrC=1SC(=NN1)C(F)(F)F
Name
Quantity
150 mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The salt (by-product) which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed thoroughly with tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
a colorless oil passed over on distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)SC=1SC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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